molecular formula C10H14CaO6 B1209534 Calcium levulinate CAS No. 591-64-0

Calcium levulinate

Cat. No.: B1209534
CAS No.: 591-64-0
M. Wt: 270.29 g/mol
InChI Key: APKDPOQXVKRLEP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium levulinate (chemical formula: Ca(C₅H₇O₃)₂·2H₂O) is a calcium salt of levulinic acid, synthesized through the reaction of calcium carbonate (e.g., from mussel or eggshells) with levulinic acid. It is a white to pale yellow crystalline powder with a molecular weight of 270.294 g/mol and a neutral pH (~7), making it gentle on the gastrointestinal tract . Key advantages include:

  • High Bioavailability: ~90% absorption rate due to its organic structure .
  • Medical Applications: Used intravenously for hypocalcemia and calcium supplementation, with low irritation compared to other calcium salts .
  • Sustainability: Synthesized from abundant biowaste (e.g., mussel shells) with a yield of 91.5% .

Preparation Methods

Direct Reaction with Calcium Hydroxide

Reaction Mechanism and Stoichiometry

The most widely documented method involves the neutralization of levulinic acid (C₅H₈O₃) with calcium hydroxide (Ca(OH)₂) in an aqueous medium. The reaction proceeds as follows:
2C₅H₈O₃+Ca(OH)₂Ca(C₅H₇O₃)₂+2H₂O2\, \text{C₅H₈O₃} + \text{Ca(OH)₂} \rightarrow \text{Ca(C₅H₇O₃)₂} + 2\, \text{H₂O}
This exothermic reaction achieves near-quantitative yields under controlled pH conditions .

Process Parameters and Optimization

Key parameters include:

  • Temperature : Room temperature (20–25°C) is optimal to prevent side reactions .

  • pH Control : Maintaining pH at 6.7–6.8 ensures complete neutralization .

  • Molar Ratio : A 2:1 molar ratio of levulinic acid to calcium hydroxide is critical .

Example Synthesis (Small Scale) :

  • Reactants : 78 g Ca(OH)₂, 205 mL levulinic acid.

  • Procedure : Calcium hydroxide is dissolved in water, followed by dropwise addition of levulinic acid. The mixture is decolorized, filtered, and crystallized at 0–5°C .

  • Yield : 207 g (95% efficiency) .

Large-Scale Production :

  • Reactants : 546 g Ca(OH)₂, 1,440 mL levulinic acid.

  • Yield : 1,503 g (97% efficiency) .

Product Characteristics

ParameterSpecification
Purity≥99%
Calcium Content14.8%
Moisture≤1%
Heavy Metals (Pb/As)≤10 mg/kg
Melting Point122–126°C

This method produces a white, crystalline powder suitable for pharmaceuticals and food fortification .

Synthesis Using Calcium Carbonate from Eggshells

Sustainable Sourcing of Calcium Carbonate

Eggshell-derived calcium carbonate (CaCO₃) offers an eco-friendly alternative to conventional calcium sources. Eggshells are calcined at 110°C, powdered, and reacted with levulinic acid :
2C₅H₈O₃+CaCO₃Ca(C₅H₇O₃)₂+CO₂+H₂O2\, \text{C₅H₈O₃} + \text{CaCO₃} \rightarrow \text{Ca(C₅H₇O₃)₂} + \text{CO₂} + \text{H₂O}

Solution-Based Synthesis

  • Conditions : 50°C, 2 hours, 1.5 equivalents of CaCO₃.

  • Yield : 97% isolated yield .

  • Procedure : CaCO₃ is suspended in water, and levulinic acid is added dropwise. The solution is filtered, evaporated, and crystallized .

Solvent-Free Mechanochemical Approach

  • Grinding Method : Levulinic acid and CaCO₃ are ground with minimal water (0.4 g per 2 g acid) for 3 hours at room temperature .

  • Advantages : Eliminates solvent use and reduces energy consumption .

Comparative Analysis of Synthesis Methods

MethodYieldTemperatureScalabilitySustainability
Ca(OH)₂ Neutralization95–97%20–25°CHighModerate
CaCO₃ (Solution)97%50°CModerateHigh
CaCO₃ (Grinding)95%Room Temp.LowHigh

The CaCO₃ method excels in sustainability but requires higher temperatures for optimal yields. The grinding method, while energy-efficient, is less scalable .

Industrial-Scale Production Considerations

Process Economics

  • Raw Material Cost : Eggshell-derived CaCO₃ reduces expenses by 30% compared to commercial Ca(OH)₂ .

  • Waste Management : The Ca(OH)₂ method generates no toxic byproducts, aligning with green chemistry principles .

Equipment Design

  • Reactor Type : Stainless steel stirred-tank reactors are preferred for pH-controlled neutralization .

  • Crystallization : Low-temperature (0–5°C) crystallizers enhance particle size uniformity .

Quality Control and Analytical Methods

Spectroscopic Validation

  • FTIR : Peaks at 1,715 cm⁻¹ (carboxylate) and 1,550 cm⁻¹ (calcium-oxygen bond) .

  • NMR : ¹H-NMR signals at δ 2.18 ppm (methyl group) and δ 2.45–2.65 ppm (methylene groups) .

Purity Assays

  • Titrimetry : EDTA complexometric titration for calcium content .

  • Chromatography : HPLC to quantify residual levulinic acid (<0.1%) .

Chemical Reactions Analysis

Types of Reactions: Calcium levulinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Calcium levulinate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for calcium levulinate involves the dissociation of the compound in the body, releasing calcium ions. These ions are then absorbed through the intestinal wall, enhancing calcium stores in the body. This process helps in maintaining proper calcium levels, which are crucial for various physiological functions, including bone health, muscle function, and nerve transmission .

Comparison with Similar Compounds

Comparison with Similar Calcium Compounds

Chemical and Physical Properties

Property Calcium Levulinate Calcium Gluconate Calcium Lactate Calcium Tartrate
Molecular Weight (g/mol) 270.294 430.37 218.22 260.14 (tetrahydrate)
Calcium Content (%) ~14.8% ~9.3% ~13.0% ~10.5%
Solubility in Water High (>30% at 25°C) Moderate High Low
pH Neutral (~7) Acidic Acidic Neutral

Key Findings :

  • This compound has 40% higher calcium content than calcium gluconate and superior solubility, enabling efficient supplementation .
  • Neutral pH reduces gastrointestinal side effects (e.g., heartburn) compared to acidic salts like calcium lactate .

Bioavailability and Absorption

  • This compound : Rapid absorption due to its organic structure and neutral pH. In vivo studies show plasma calcium levels rise faster than with calcium gluconate .
  • Calcium Gluconate : Lower solubility and slower absorption, often requiring higher doses for efficacy .
  • Calcium Lactate : High solubility but acidic pH may cause gastric irritation, reducing patient compliance .

Key Findings :

  • This compound exhibits lower phytotoxicity than calcium lactate in plant models .
  • Neonatal Risk : Linked to severe lactic acidosis and hyperglutamic acidemia, prompting warnings against use in infants .

Biological Activity

Calcium levulinate is a calcium salt derived from levulinic acid, characterized by its high solubility and bioavailability, making it an effective calcium supplement. Its chemical formula is C6_6H8_8CaO4_4, and it typically appears as a white crystalline powder with a neutral pH of approximately 7, which is gentler on the digestive system compared to other calcium supplements . This compound is produced through a direct reaction between levulinic acid and calcium hydroxide, resulting in a stable formulation that can be utilized in various applications, including nutrition and medicine .

This compound dissociates rapidly in the body to release free calcium ions, which are essential for numerous physiological functions such as:

  • Bone Health : Calcium is crucial for maintaining bone density and strength.
  • Muscle Contraction : Calcium ions play a key role in muscle contraction mechanisms.
  • Nerve Transmission : Calcium facilitates neurotransmitter release and nerve impulse conduction.

The absorption rate of this compound is reported to be higher than that of traditional supplements like calcium carbonate and calcium lactate, enhancing dietary calcium intake effectively . Its non-toxic nature and minimal side effects make it suitable for various formulations, including injections and oral administration .

Comparative Properties

The following table summarizes the properties of this compound compared to other common calcium supplements:

PropertyThis compoundCalcium CarbonateCalcium Lactate
Solubility>30% at 25°CLowModerate
BioavailabilityHighModerateHigh
pHNeutral (~7)AlkalineNeutral
ToxicityNon-toxicPotential GI issuesGenerally safe

Case Studies and Research Findings

  • Absorption Studies : Research indicates that this compound's formulation allows for better absorption through the intestinal wall compared to other forms of calcium. A study found that it showed a 14.8% higher calcium content than calcium lactate, which enhances its efficacy as a dietary supplement .
  • Clinical Applications : In clinical settings, this compound has been used as an injectable solution for treating conditions related to calcium deficiency. It has been noted for its ability to hasten absorption of blood and lymph effusions, restore circulation, promote healing, and augment the action of antibiotics without known contraindications or significant drug interactions .
  • Metabolism Studies : Research conducted on the metabolism of levulinate in rat models suggested that it is converted in the liver into usable forms of energy and metabolites that support various biological functions. This highlights its potential role not only as a supplement but also in metabolic pathways .

Safety Profile

This compound is considered non-allergenic and non-toxic, making it suitable for diverse formulations, including food fortification applications (e.g., sauces, beverages) where it enhances nutritional value without adverse effects . Its stability during storage and use further supports its safety profile.

Q & A

Basic Research Questions

Q. What are the standard pharmacopeial methods for synthesizing and characterizing calcium levulinate?

this compound is synthesized by neutralizing levulinic acid with calcium hydroxide, followed by crystallization to obtain the dihydrate form (CH₃COCH₂CH₂COO)₂Ca·2H₂O . Pharmacopeial standards (USP, Ph.Eur.) require characterization of critical parameters:

  • Solubility : Freely soluble in water (>10% w/v), with pH of 5% solutions between 6.8–7.8 (Ph.Eur.) or 7.0–8.5 (USP) .
  • Equivalence : 1 g of this compound dihydrate provides ~3.3 mmol calcium, though discrepancies exist due to hydration state .
  • Purity : Analytical techniques like HPLC or titration verify absence of residual levulinic acid or calcium hydroxide .

Q. How can researchers resolve contradictions in reported calcium content across pharmacopeias?

Discrepancies in calcium equivalence (e.g., USP vs. Ph.Eur.) arise from differences in hydration state (anhydrous vs. dihydrate). To address this:

  • Hydration Analysis : Use thermogravimetric analysis (TGA) to quantify water content and adjust molar calculations .
  • Cross-Validation : Compare results with inductively coupled plasma mass spectrometry (ICP-MS) for elemental calcium quantification .

Q. What experimental protocols ensure reproducibility in this compound synthesis?

  • Stoichiometric Control : Maintain a 1:2 molar ratio of calcium hydroxide to levulinic acid to avoid unreacted precursors .
  • Crystallization Conditions : Optimize temperature (20–25°C) and solvent (water-ethanol mixtures) to yield pure dihydrate crystals .
  • Documentation : Report exact conditions (pH, agitation rate, drying time) to enable replication .

Advanced Research Questions

Q. How does co-administration with ethanol alter this compound’s metabolic fate in vivo?

In rat models, ethanol accelerates levulinate reduction to 4-hydroxypentanoate (slope increases from 0.0026 to 0.0044 min⁻¹) due to NADH availability from ethanol metabolism. Key steps:

  • Experimental Design : Administer this compound (50 mg/kg) ± ethanol (1.5 g/kg) via gavage.
  • Analytical Methods : Use LC-MS to quantify plasma levulinate and 4-hydroxypentanoate at 20-minute intervals .
  • Mechanistic Insight : Ethanol enhances reductase activity, confirmed via liver homogenate assays with NADH/NAD+ supplementation .

Q. What structural insights can 43Ca solid-state NMR (SSNMR) provide for this compound dihydrate?

Despite lacking a solved crystal structure, 43Ca SSNMR reveals:

  • Electric Field Gradient (EFG) : A quadrupolar coupling constant (CQ) of 1.3 MHz indicates a symmetric calcium coordination environment.
  • Chemical Shift : A shielded δ(43Ca) of −4.5 ppm suggests octahedral coordination with water and carboxylate oxygen atoms .
  • Validation : Pair with 13C SSNMR to confirm ligand uniformity and rule out polymorphism .

Q. How does this compound’s stability under light exposure impact formulation studies?

Pharmacopeias mandate light protection due to ketone group photodegradation. To assess stability:

  • Accelerated Testing : Expose samples to UV light (254 nm) and monitor degradation via FTIR (loss of carbonyl peak at 1700 cm⁻¹) .
  • Stabilizers : Test antioxidants (e.g., ascorbate) in aqueous formulations to extend shelf life .

Q. Methodological Recommendations

  • Data Contradiction Analysis : Use multi-technique validation (e.g., NMR + XRD) to resolve hydration-related discrepancies .
  • In Vivo Protocols : Include ethanol interaction studies to model human metabolic scenarios .
  • Structural Elucidation : Prioritize 43Ca SSNMR for coordination geometry insights in absence of crystallographic data .

Properties

IUPAC Name

calcium;4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O3.Ca/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKDPOQXVKRLEP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123-76-2 (Parent)
Record name Calcium levulinate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8060454
Record name Pentanoic acid, 4-oxo-, calcium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dihydrate: Solid; [Merck Index] Solid; [TCI America MSDS]
Record name Calcium levulinate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20112
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

591-64-0
Record name Calcium levulinate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium levulinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pentanoic acid, 4-oxo-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanoic acid, 4-oxo-, calcium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium bis(4-oxovalerate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM LEVULINATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ966USIL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.